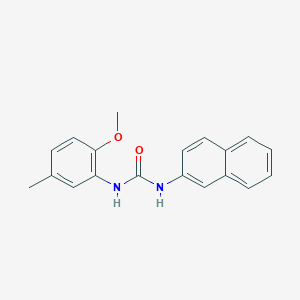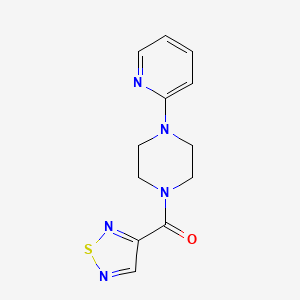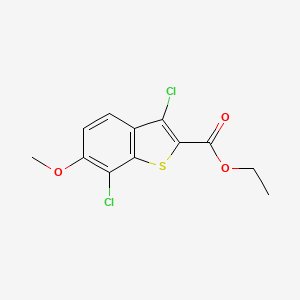
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder with a molecular weight of 278.77 g/mol and a melting point of 126-128°C.
Mechanism of Action
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the body. It has been shown to inhibit the activity of the TRPV1 ion channel, which plays a crucial role in the perception of pain and inflammation. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also inhibits the activity of the P2X7 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of microglia, which play a crucial role in the development of neuroinflammation.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a simple two-step reaction. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also readily available and can be purchased from various chemical suppliers. However, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
Future Directions
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide and to determine its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also has potential applications in the field of agriculture as an insecticide and herbicide. Further research is needed to determine its efficacy and safety in this application.
Synthesis Methods
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. In the second step, 4-chlorophenoxide is reacted with 3-methyl-2-pyridinecarboxylic acid chloride to form 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been studied for its ability to modulate ion channels and receptors, which makes it a potential candidate for the development of novel drugs. It has also been investigated for its potential use as an insecticide and herbicide in agriculture.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-3-2-8-16-14(10)17-13(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZZAOQTKCKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)



![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)


![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)

![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
